rac-(7R,8aR)-octahydroindolizin-7-ol
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Overview
Description
rac-(7R,8aR)-octahydroindolizin-7-ol is a chemical compound belonging to the class of indolizidine alkaloids. This compound is characterized by its unique structure, which includes a bicyclic framework with a hydroxyl group at the 7th position. Indolizidine alkaloids are known for their diverse biological activities and have been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(7R,8aR)-octahydroindolizin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of a suitable precursor, followed by cyclization to form the indolizidine ring system. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may be facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
rac-(7R,8aR)-octahydroindolizin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted indolizidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(7R,8aR)-octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: This compound shares a similar bicyclic structure with a hydroxyl group, but differs in its specific functional groups and overall molecular framework.
(4AR,6S,7R,8R,8aR)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline-7,8-diol: Another compound with a similar bicyclic structure, but with different substituents and functional groups.
Uniqueness
rac-(7R,8aR)-octahydroindolizin-7-ol is unique due to its specific indolizidine framework and the presence of a hydroxyl group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2407-70-7 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 |
IUPAC Name |
(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol |
InChI |
InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
VQAPKTUEKZKXEE-HTQZYQBOSA-N |
SMILES |
C1CC2CC(CCN2C1)O |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](CCN2C1)O |
Canonical SMILES |
C1CC2CC(CCN2C1)O |
Origin of Product |
United States |
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